3,5-Di-tert-butyl-4-hydroxybenzamide can be classified under:
The synthesis of 3,5-di-tert-butyl-4-hydroxybenzamide typically involves several methods, with one common approach being the conversion of 3,5-di-tert-butyl-4-hydroxybenzoic acid into its amide form. The general steps include:
Technical parameters such as temperature, time, and concentration can significantly influence the yield and purity of the final product.
The molecular structure of 3,5-di-tert-butyl-4-hydroxybenzamide consists of a benzene ring substituted with two tert-butyl groups at positions 3 and 5, a hydroxyl group at position 4, and an amide group attached to the carboxylic acid.
CC(C)(C)c1cc(cc(c1O)C(C)(C)C)C(=O)N
InChI=1S/C15H22O3/c1-14(2,3)10-7-9(13(17)18)8-11(12(10)16)15(4,5)6/h7-8,16H,1-6H3,(H,17,18)
The presence of bulky tert-butyl groups contributes to its stability and solubility in organic solvents.
3,5-Di-tert-butyl-4-hydroxybenzamide can participate in various chemical reactions:
These reactions are significant for modifying its properties for specific applications.
The mechanism of action of 3,5-di-tert-butyl-4-hydroxybenzamide primarily relates to its function as an antioxidant. It acts by donating hydrogen atoms from its hydroxyl group to free radicals, thereby stabilizing them and preventing oxidative damage in materials or biological systems.
These properties make it suitable for various applications in materials science and pharmaceuticals.
3,5-Di-tert-butyl-4-hydroxybenzamide finds numerous applications across different fields:
Its versatility stems from its chemical structure that allows it to interact effectively with various substrates while providing protective functions against oxidative stress.
CAS No.: 6581-06-2
CAS No.: 1902954-60-2
CAS No.: 13767-16-3
CAS No.: 50815-87-7
CAS No.: 85252-29-5